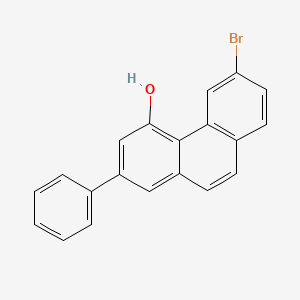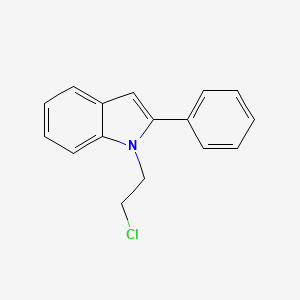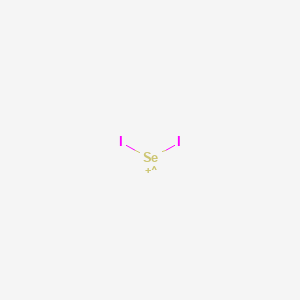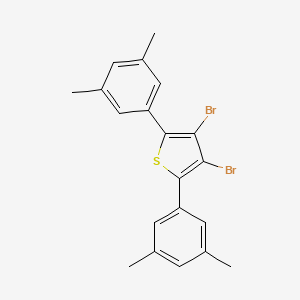
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine is a chemical compound with a molecular formula of C10H20N2O. It is known for its unique structure, which includes an isopropyl group attached to a pyrrolidine ring, and a methyl group attached to a methanamine moiety. This compound has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine typically involves the reaction of 2-pyrrolidinone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can be carried out using various nucleophiles or electrophiles. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of (1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-isopropyl-2-pyrrolidinyl)acetic acid
- 5-(1-isopropyl-2-pyrrolidinyl)-N-(1-methyl-1H-benzimidazol-2-yl)-2-thiophenecarboxamide
Uniqueness
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
901585-59-9 |
|---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N-methyl-1-(1-propan-2-ylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-4-5-9(11)7-10-3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
WVHPHXPWMKBLQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCC1CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)

![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)




![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




